Cas no 2229098-60-4 (2,2-difluoro-1-(1-hydroxy-2-methylpropan-2-yl)cyclopropane-1-carboxylic acid)

2,2-difluoro-1-(1-hydroxy-2-methylpropan-2-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2,2-difluoro-1-(1-hydroxy-2-methylpropan-2-yl)cyclopropane-1-carboxylic acid
- 2229098-60-4
- EN300-1944416
-
- インチ: 1S/C8H12F2O3/c1-6(2,4-11)7(5(12)13)3-8(7,9)10/h11H,3-4H2,1-2H3,(H,12,13)
- InChIKey: AVISYAYMXGXKIV-UHFFFAOYSA-N
- ほほえんだ: FC1(CC1(C(=O)O)C(C)(C)CO)F
計算された属性
- せいみつぶんしりょう: 194.07545056g/mol
- どういたいしつりょう: 194.07545056g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 57.5Ų
2,2-difluoro-1-(1-hydroxy-2-methylpropan-2-yl)cyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1944416-0.1g |
2,2-difluoro-1-(1-hydroxy-2-methylpropan-2-yl)cyclopropane-1-carboxylic acid |
2229098-60-4 | 0.1g |
$1257.0 | 2023-09-17 | ||
Enamine | EN300-1944416-0.25g |
2,2-difluoro-1-(1-hydroxy-2-methylpropan-2-yl)cyclopropane-1-carboxylic acid |
2229098-60-4 | 0.25g |
$1315.0 | 2023-09-17 | ||
Enamine | EN300-1944416-10g |
2,2-difluoro-1-(1-hydroxy-2-methylpropan-2-yl)cyclopropane-1-carboxylic acid |
2229098-60-4 | 10g |
$6144.0 | 2023-09-17 | ||
Enamine | EN300-1944416-0.05g |
2,2-difluoro-1-(1-hydroxy-2-methylpropan-2-yl)cyclopropane-1-carboxylic acid |
2229098-60-4 | 0.05g |
$1200.0 | 2023-09-17 | ||
Enamine | EN300-1944416-0.5g |
2,2-difluoro-1-(1-hydroxy-2-methylpropan-2-yl)cyclopropane-1-carboxylic acid |
2229098-60-4 | 0.5g |
$1372.0 | 2023-09-17 | ||
Enamine | EN300-1944416-5.0g |
2,2-difluoro-1-(1-hydroxy-2-methylpropan-2-yl)cyclopropane-1-carboxylic acid |
2229098-60-4 | 5g |
$4143.0 | 2023-05-31 | ||
Enamine | EN300-1944416-1.0g |
2,2-difluoro-1-(1-hydroxy-2-methylpropan-2-yl)cyclopropane-1-carboxylic acid |
2229098-60-4 | 1g |
$1429.0 | 2023-05-31 | ||
Enamine | EN300-1944416-10.0g |
2,2-difluoro-1-(1-hydroxy-2-methylpropan-2-yl)cyclopropane-1-carboxylic acid |
2229098-60-4 | 10g |
$6144.0 | 2023-05-31 | ||
Enamine | EN300-1944416-2.5g |
2,2-difluoro-1-(1-hydroxy-2-methylpropan-2-yl)cyclopropane-1-carboxylic acid |
2229098-60-4 | 2.5g |
$2800.0 | 2023-09-17 | ||
Enamine | EN300-1944416-5g |
2,2-difluoro-1-(1-hydroxy-2-methylpropan-2-yl)cyclopropane-1-carboxylic acid |
2229098-60-4 | 5g |
$4143.0 | 2023-09-17 |
2,2-difluoro-1-(1-hydroxy-2-methylpropan-2-yl)cyclopropane-1-carboxylic acid 関連文献
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-
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-
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-
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-
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-
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-
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-
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2,2-difluoro-1-(1-hydroxy-2-methylpropan-2-yl)cyclopropane-1-carboxylic acidに関する追加情報
Introduction to 2,2-difluoro-1-(1-hydroxy-2-methylpropan-2-yl)cyclopropane-1-carboxylic acid (CAS No. 2229098-60-4) and Its Emerging Applications in Chemical Biology
2,2-difluoro-1-(1-hydroxy-2-methylpropan-2-yl)cyclopropane-1-carboxylic acid, identified by the CAS number 2229098-60-4, is a structurally unique compound that has garnered significant attention in the field of chemical biology due to its distinctive molecular framework and potential biological activities. The compound features a cyclopropane ring substituted with a difluoromethyl group and an isobutyl alcohol moiety, which together contribute to its intriguing chemical properties and biological relevance. This introduction explores the compound's structural characteristics, synthetic pathways, and recent applications in pharmaceutical research, emphasizing its role in the development of novel therapeutic agents.
The molecular structure of 2,2-difluoro-1-(1-hydroxy-2-methylpropan-2-yl)cyclopropane-1-carboxylic acid (CAS No. 2229098-60-4) is characterized by a cyclopropane ring, a key feature that imparts rigidity to the molecule. This rigidity can influence the compound's interactions with biological targets, making it a valuable scaffold for drug design. The presence of a difluoromethyl group enhances metabolic stability and lipophilicity, while the isobutyl alcohol side chain introduces hydrophilic properties, creating a balanced physicochemical profile suitable for biological activity. Such structural attributes have positioned this compound as a promising candidate for further exploration in medicinal chemistry.
Recent advancements in synthetic chemistry have enabled the efficient preparation of 2,2-difluoro-1-(1-hydroxy-2-methylpropan-2-yl)cyclopropane-1-carboxylic acid (CAS No. 2229098-60-4). The synthesis typically involves multi-step reactions, including cyclopropanation and functional group transformations, to achieve the desired structure with high yield and purity. These synthetic methodologies are critical for scaling up production and facilitating further research into the compound's biological effects. The ability to produce this compound reliably underscores its importance in ongoing pharmacological investigations.
In the realm of chemical biology, 2,2-difluoro-1-(1-hydroxy-2-methylpropan-2-yl)cyclopropane-1-carboxylic acid (CAS No. 2229098-60-4) has been investigated for its potential biological activities. Studies have suggested that the compound may exhibit inhibitory effects on certain enzymes and receptors, making it a candidate for therapeutic applications in areas such as inflammation and pain management. The cyclopropane moiety is known to interact with biological targets in unique ways, often leading to potent binding affinities. Furthermore, the difluoromethyl group can enhance binding interactions by improving lipophilicity and metabolic stability.
One of the most compelling aspects of 2,2-difluoro-1-(1-hydroxy-2-methylpropan-2-yl)cyclopropane-1-carboxylic acid (CAS No. 2229098-60-4) is its versatility as a scaffold for drug discovery. Researchers have modified its structure to develop derivatives with enhanced biological activity or improved pharmacokinetic properties. These modifications highlight the compound's potential as a building block for novel therapeutics. The growing interest in fluorinated compounds in drug development further underscores the significance of this molecule in modern medicinal chemistry.
The use of computational methods has also played a crucial role in understanding the behavior of 2,2-difluoro-1-(1-hydroxy-2-methylpropan-2-yl)cyclopropane-1-carboxylic acid (CAS No. 2229098-60-4) in biological systems. Molecular docking studies have provided insights into how this compound interacts with target proteins, helping researchers predict its efficacy and potential side effects. These computational approaches complement experimental studies and accelerate the drug discovery process.
Future research directions for 2,2-difluoro-1-(1-hydroxy-2-methylpropan - - - - - - - - - - - - - ylcyclopropane - - - - - - carboxylic acid (CAS No. 2229098 - 60 - 4) include exploring its mechanisms of action in greater detail and conducting preclinical studies to evaluate its therapeutic potential. Additionally, investigating its interactions with other biological molecules may reveal new applications or insights into disease pathways. The growing body of evidence supporting the importance of fluorinated compounds in drug development ensures that this molecule will remain a subject of intense interest.
The synthesis and study of cas no2229098_60_4 underscore the importance of innovative compounds in advancing pharmaceutical science. As research continues to uncover new applications for this molecule, it is likely to play an increasingly significant role in the development of next-generation therapeutics.
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